Methyl 11-(triethoxysilyl)undecanoate
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Overview
Description
Methyl 11-(triethoxysilyl)undecanoate: is an organosilicon compound that features a long carbon chain with a triethoxysilyl group at one end and a methyl ester group at the other. This compound is known for its versatility in various applications, particularly in surface modification and as a coupling agent in materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 11-(triethoxysilyl)undecanoate typically involves the hydrosilylation of ethyl 10-undecenoate with triethoxysilane. This reaction is catalyzed by a platinum-based catalyst under mild conditions. The reaction proceeds as follows:
Hydrosilylation: Ethyl 10-undecenoate reacts with triethoxysilane in the presence of a platinum catalyst to form ethyl 11-(triethoxysilyl)undecanoate.
Esterification: The ethyl ester is then converted to the methyl ester via transesterification using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrosilylation: Conducted in large reactors with continuous stirring and controlled temperature to ensure complete reaction.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 11-(triethoxysilyl)undecanoate can undergo oxidation reactions, particularly at the silicon atom, forming silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Water or alcohols in the presence of an acid or base catalyst.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Methyl 11-(hydroxysilyl)undecanoate.
Substitution: Methyl 11-(substituted-silyl)undecanoate.
Scientific Research Applications
Methyl 11-(triethoxysilyl)undecanoate has a wide range of applications in scientific research:
Surface Modification: Used to modify surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Adhesion Promotion: Acts as a coupling agent to improve the adhesion between organic and inorganic materials.
Nanotechnology: Employed in the synthesis of nanomaterials and nanocomposites for various applications.
Mechanism of Action
The mechanism of action of Methyl 11-(triethoxysilyl)undecanoate primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanols, which can then condense with hydroxyl groups on surfaces, forming stable siloxane bonds. This results in enhanced adhesion and surface modification properties .
Comparison with Similar Compounds
Ethyl 11-(triethoxysilyl)undecanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 11-(trimethoxysilyl)undecanoate: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
Perfluorophenyl-11-(triethoxysilyl)undecanoate: Contains a perfluorophenyl group, offering different surface properties.
Uniqueness: Methyl 11-(triethoxysilyl)undecanoate is unique due to its combination of a long carbon chain and a triethoxysilyl group, providing a balance of hydrophobicity and reactivity. This makes it particularly effective in applications requiring strong adhesion and surface modification .
Properties
IUPAC Name |
methyl 11-triethoxysilylundecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5Si/c1-5-21-24(22-6-2,23-7-3)17-15-13-11-9-8-10-12-14-16-18(19)20-4/h5-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWFSWOUMTYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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